molecular formula C12H12F3N B3278157 Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]- CAS No. 67259-64-7

Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-

Cat. No. B3278157
CAS RN: 67259-64-7
M. Wt: 227.22 g/mol
InChI Key: GJTLANBQTZXEKL-UHFFFAOYSA-N
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Description

“Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-” is a derivative of pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The introduction of the trifluoromethyl group into the pyridine ring is expected to alter the physical and chemical properties of the molecule .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been reported in several studies . One common method involves the trifluoromethylation of 4-iodobenzene . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of “Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-” is characterized by a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is attached to the pyridine ring, contributing to the unique physical and chemical properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of “Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-” is influenced by the presence of the trifluoromethyl group and the pyridine ring. For instance, it has been reported that 1,2,3,6-tetrahydropyridine neutralizes acids in exothermic reactions to form salts plus water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-” are influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group is known to influence the electronic properties of the molecule, while the pyridine ring contributes to its basicity .

Safety and Hazards

“Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-” may cause toxic effects if inhaled or absorbed through the skin. It may irritate or burn skin and eyes, and its vapors may cause dizziness or suffocation .

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years, mainly due to their applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-5,16H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTLANBQTZXEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199942
Record name 1,2,3,6-Tetrahydro-4-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-

CAS RN

67259-64-7
Record name 1,2,3,6-Tetrahydro-4-[4-(trifluoromethyl)phenyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67259-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-Tetrahydro-4-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.4 g (0.112 mmol) of 1-t-butoxycarbonyl-4-(4-trifluoromethyl phenyl)-1,2,3,6-tetrahydropyridine in 1 mL of TFA and 3 mL of CH2Cl2 was stirred at rt for 1 h. The reaction mixture was then concentrated. A mixture of the residue and 0.1 g of 10% Pd/C in 20 mL of MeOH was hydrogenated at 45 psi for 4 h. The reaction mixture was flitered though a plug of celite and concentrated to give 0.54 g of the title compound. 1H NMR (CDCl3) δ1.94 (m,2H), 2.06 (m, 2H), 3.00 (m, 1H), 3.11 (m, 2H), 3.49 (m, 2H), 7.45 (d, 2H, J=8 Hz), 7.62 (d, 2H, J=8 Hz)
Name
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1 mL
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Quantity
3 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Benzyl-4-(4-trifluoromethyl-phenyl)-1,2,3,6-tetrahydro-pyridine was dissolved in THF (10 mL). The reaction was cooled to −20° C. and 1-chloroethylchloroformate (0.5 mL) in THF (2 ml) was added. The reaction was stirred at −10° C. for 3 h and then concentrated. MeOH (10 mL) was added to the crude mixture and refluxed for 2 h. The solvent was removed to provide 4-(4-trifluoromethyl-phenyl)-1,2,3,6-tetrahydro-pyridine (HCl) which was used without further purification. 1H NMR (400 MHz, DMSO-d6) 9.40 (s, 2H), 7.74 (m, 4H), 6.39 (m, 1H), 3.79 (m, 2H), 3.33 (m, 2H), 2.74 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 0.52 mmol 4-(4-trifluoromethyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester in 2 ml dichloromethane was treated with 0.2 ml trifluoroacetic acid. The mixture was stirred at 40° C. for 3 hrs then concentrated and treated with water/NaOH and extracted with dichloromethane. The combined organic phases were washed with saturated NaCl, dried with MgSO4 and evaporated to yield the title compound. MS (m/e): 228.3 (MH+, 100%)
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-
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Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-
Reactant of Route 6
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